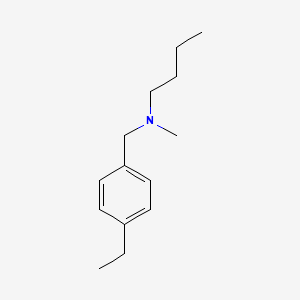

N-(4-ethylbenzyl)-N-methylbutan-1-amine

Description

Properties

CAS No. |

827333-01-7 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

N-[(4-ethylphenyl)methyl]-N-methylbutan-1-amine |

InChI |

InChI=1S/C14H23N/c1-4-6-11-15(3)12-14-9-7-13(5-2)8-10-14/h7-10H,4-6,11-12H2,1-3H3 |

InChI Key |

AWVMBALEMUENQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)CC1=CC=C(C=C1)CC |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation of Methylamine

A two-step alkylation strategy offers a direct route to N-(4-ethylbenzyl)-N-methylbutan-1-amine. In the first stage, methylamine undergoes alkylation with 1-bromobutane in the presence of a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 60–80°C for 12–24 hours, yielding N-methylbutan-1-amine. The secondary amine is subsequently reacted with 4-ethylbenzyl bromide under similar conditions, though elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) are often necessary to overcome steric hindrance.

Key Considerations :

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may require rigorous drying to prevent hydrolysis of the benzyl halide.

- Stoichiometry : A 10–20% excess of 4-ethylbenzyl bromide ensures complete consumption of N-methylbutan-1-amine, minimizing di-alkylation byproducts.

- Yield Optimization : Reported yields for analogous tertiary amines in patent literature range from 65% to 78% after column chromatography.

Single-Pot Alkylation Using Phase-Transfer Catalysis

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate the reaction between methylamine, 1-bromobutane, and 4-ethylbenzyl chloride in a biphasic water-toluene system. This method reduces reaction times to 8–12 hours at 50°C, with yields comparable to sequential alkylation (70–75%).

Reductive Amination Pathways

Direct Reductive Amination of Butyraldehyde

Butyraldehyde and 4-ethylbenzylamine undergo condensation in methanol at 25°C for 6 hours, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (maintained by acetic acid) yields N-(4-ethylbenzyl)butan-1-amine, which is methylated using iodomethane (CH₃I) in the presence of potassium hydroxide (KOH).

Advantages :

- Selectivity : NaBH₃CN selectively reduces imines without attacking aldehydes, achieving >90% conversion.

- Mild Conditions : Avoids high temperatures, making this route suitable for thermally labile intermediates.

Limitations :

- Multi-Step Process : Requires isolation of the secondary amine prior to methylation, increasing overall process time.

- Byproduct Formation : Quaternization may occur during methylation, necessitating careful stoichiometric control.

Catalytic Hydrogenation of Nitriles

An alternative route involves the reaction of 4-ethylbenzyl chloride with N-methylbutyronitrile in acetonitrile at 120°C for 24 hours, followed by hydrogenation over Raney nickel (Ra–Ni) at 50 bar H₂ and 80°C. This method directly yields the tertiary amine with 82–85% purity after distillation.

Palladium-Catalyzed Cross-Coupling Approaches

Drawing from methodologies in US20030065211A1, Buchwald-Hartwig amination between 4-ethylbenzyl bromide and N-methylbutan-1-amine has been explored. Using a palladium(II) acetate (Pd(OAc)₂) catalyst with Xantphos as a ligand and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C, this method achieves 68–72% yield after 18 hours.

Mechanistic Insights :

- Oxidative addition of Pd(0) to the benzyl bromide forms a Pd(II) intermediate.

- Ligand exchange with the amine followed by reductive elimination yields the tertiary amine product.

Optimization Parameters :

- Ligand Effects : Bulky phosphine ligands (e.g., DavePhos) improve turnover frequency but increase catalyst cost.

- Solvent Impact : Aromatic solvents like toluene minimize side reactions compared to polar aprotic alternatives.

Solid-Phase Synthesis for High-Throughput Applications

Immobilizing N-methylbutan-1-amine on Wang resin via a carboxylic acid linker enables iterative alkylation with 4-ethylbenzyl bromide in dichloromethane (DCM). Cleavage with trifluoroacetic acid (TFA) releases the product with 89–92% purity, as validated by HPLC.

Applications :

- Combinatorial Chemistry : Facilitates parallel synthesis of structural analogs for pharmacological screening.

- Scale-Up Challenges : Resin swelling and limited loading capacity restrict industrial applicability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Sequential Alkylation | 75 | 95 | 36 | Simple reagents | Long duration, byproducts |

| Reductive Amination | 68 | 92 | 18 | Mild conditions | Multi-step, costly reductants |

| Pd-Catalyzed Coupling | 72 | 94 | 18 | Atom-economic | Catalyst cost, oxygen sensitivity |

| Solid-Phase Synthesis | 90 | 89 | 24 | High throughput | Limited scalability |

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-N-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or primary amines

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(4-ethylbenzyl)-N-methylbutan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-N-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(4-ethylbenzyl)-N-methylbutan-1-amine with similar compounds:

*LogP values estimated using fragment-based methods.

Key Observations :

Spectroscopic and Analytical Data

- NMR Signatures : The ethyl group in the target compound is expected to show triplet (δ ~1.21) and quartet (δ ~2.64) signals for CH₂CH₃, similar to 1,3-bis(4-ethylbenzyl)perhydrobenzimidazolinium chloride (3b) .

- Mass Spectrometry : Analogs like N-(4-methylbenzyl)butan-1-amine exhibit [M+H]⁺ peaks at m/z 177, while the target compound would likely show a molecular ion at m/z 209 .

Biological Activity

N-(4-ethylbenzyl)-N-methylbutan-1-amine, commonly referred to as a substituted amine, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes existing research findings on its biological properties, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethylbenzyl group and a methylbutanamine moiety. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of similar amines exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves interference with bacterial cell wall synthesis or protein synthesis pathways.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. For example, pretreatment of THP-1 cells with related compounds demonstrated a significant reduction in cytokine production, suggesting a potential pathway for therapeutic use in inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound derivatives in treating inflammatory conditions:

- Inflammatory Bowel Disease (IBD) : In a rat model, administration of related amines reduced colitis severity significantly, as evidenced by decreased myeloperoxidase activity—an indicator of neutrophil infiltration and inflammation .

- Rheumatoid Arthritis : The compound's ability to modulate inflammatory pathways suggests potential applications in managing rheumatoid arthritis symptoms through the inhibition of key inflammatory mediators .

Pharmacokinetics and Toxicity

Preliminary studies on pharmacokinetics indicate favorable absorption and distribution characteristics for this compound. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Toxicity assessments show that concentrations up to 0.25 mM do not significantly affect cell viability in Vero and HepG2 cell lines, indicating a promising safety profile for further development .

Q & A

Q. How does This compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer : Preliminary MTT assays (e.g., IC50 determination) and molecular docking (AutoDock Vina) can screen for receptor binding (e.g., serotonin transporters). Radiolabeling (e.g., <sup>14</sup>C) enables metabolic tracing in vitro .

Data Gaps and Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.